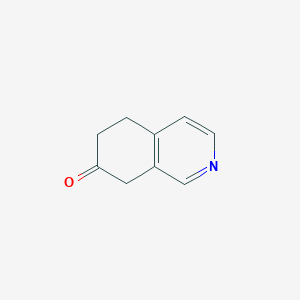

5,8-Dihydro-7(6H)-isoquinolinone

Description

Significance of Isoquinolinone Frameworks in Heterocyclic Chemistry

The isoquinoline (B145761) and isoquinolinone scaffolds are considered privileged structures in the field of medicinal chemistry. nih.govrsc.org Their presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores their importance. These frameworks are integral to the development of new therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory activities. nih.gov The structural diversity and therapeutic potential of isoquinoline-based molecules make them a continuous focus of research for synthetic and medicinal chemists. nih.govrsc.org

The isoquinolinone core, a derivative of isoquinoline featuring a carbonyl group in the pyridine (B92270) ring, is of particular interest. This structural motif is found in numerous biologically active compounds. The ongoing exploration of novel synthetic routes to access functionalized isoquinolinones highlights the sustained interest in this heterocyclic system. organic-chemistry.org

Overview of the 5,8-Dihydro-7(6H)-isoquinolinone Core Structure and its Chemical Relevance

This compound, also known by synonyms such as 7,8-Dihydro-5(6H)-isoquinolinone, is a bicyclic compound featuring a benzene (B151609) ring fused to a partially saturated pyridinone ring. ontosight.ai Its molecular formula is C9H9NO. ontosight.aiontosight.ai The core structure consists of an isoquinoline backbone with a ketone group at the 8-position and saturation at the 5, 6, 7, and 8 positions. ontosight.ai This unique arrangement of aromatic and heterocyclic components contributes to its distinct chemical properties and potential for further functionalization.

The presence of both a hydrogenated and an aromatic portion within the same molecule, along with a lactam (a cyclic amide), makes this compound a versatile building block in organic synthesis. The reactivity of the carbonyl group and the potential for modifications on both the aromatic and aliphatic rings allow for the creation of a diverse library of derivatives. Research into this specific core has indicated its potential as a lead compound for the development of new drugs. ontosight.ai

Historical Context of Isoquinoline and Isoquinolinone Synthesis

Isoquinoline was first isolated from coal tar in 1885. wikipedia.org Early methods for its separation relied on fractional crystallization of its acid sulfate. wikipedia.org Over the years, numerous synthetic methods have been developed to construct the isoquinoline ring system. Classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have been instrumental in the synthesis of isoquinolines and their derivatives. wikipedia.orgslideshare.net The Pomeranz–Fritsch reaction, for instance, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form isoquinoline. wikipedia.org

The synthesis of isoquinolinones has also evolved significantly. Modern synthetic strategies often focus on transition-metal-catalyzed reactions, such as rhodium- or cobalt-catalyzed C-H activation and annulation reactions, to build the isoquinolinone core with high efficiency and regioselectivity. organic-chemistry.org These contemporary methods offer advantages over classical approaches by providing access to a wider range of substituted isoquinolinones under milder reaction conditions.

Properties

IUPAC Name |

6,8-dihydro-5H-isoquinolin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHRRVJSLMPSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607296 | |

| Record name | 5,8-Dihydroisoquinolin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228271-52-1 | |

| Record name | 5,8-Dihydroisoquinolin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 5,8 Dihydro 7 6h Isoquinolinone Chemistry

Elucidation of Proposed Reaction Pathways in Complex Transformations

The formation of isoquinoline (B145761) derivatives, including the dihydrogenated isoquinolinone scaffold, often involves multicomponent reactions where several starting materials combine in a single pot to generate a complex product. One such pathway involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne. nih.gov The proposed mechanism for this transformation begins with the formation of an imine between isatin and tetrahydroisoquinoline, which then generates an azomethine ylide. nih.gov This ylide can undergo a [3+2] cycloaddition with the alkyne to produce a spirooxindole intermediate. nih.gov Under specific conditions, this intermediate can undergo further transformations, including C-C bond cleavage, to yield complex isoquinoline structures. nih.gov

Another significant pathway in isoquinoline chemistry is the intramolecular [3+2] cycloaddition of azomethine ylides. These reactions are highly effective for constructing polycyclic amine structures with a high degree of stereoselectivity. acs.org The generation of the requisite azomethine ylide is a key step and can be achieved through various methods, such as the condensation of an aldehyde with an amine. wikipedia.org The subsequent intramolecular cycloaddition then leads to the formation of the fused ring system characteristic of dihydrogenated isoquinolinones.

The versatility of these reaction pathways allows for the synthesis of a diverse range of substituted isoquinoline derivatives. The choice of starting materials and reaction conditions plays a pivotal role in directing the reaction towards the desired product. For instance, the use of different catalysts or solvents can significantly influence the yield and selectivity of these complex transformations. nih.gov

Role of Key Intermediates and Transition States in Selectivity Control

The stereochemical and regiochemical outcomes of reactions leading to 5,8-Dihydro-7(6H)-isoquinolinone and related structures are often dictated by the nature of the intermediates and transition states involved.

Azomethine ylides are nitrogen-based 1,3-dipoles that are central to the synthesis of five-membered nitrogen-containing heterocycles. wikipedia.org They are typically generated in situ and react readily with dipolarophiles in [3+2] cycloaddition reactions. wikipedia.orgacs.org The geometry of the azomethine ylide, which can exist in "W," "U," or "S" shaped conformations, directly influences the stereochemistry of the resulting product. psu.edu

The generation of azomethine ylides can be accomplished through several methods, including the condensation of an aldehyde with an α-amino acid or its ester, or the thermal ring-opening of aziridines. acs.orgpsu.edu In the context of isoquinoline synthesis, the reaction between a tetrahydroisoquinoline and an aldehyde can generate a nonstabilized azomethine ylide, which then undergoes intramolecular cycloaddition. acs.org The presence of a catalyst, such as benzoic acid, can facilitate the formation of the ylide and accelerate the reaction rate. acs.org These intermediates are crucial for building the polycyclic framework of various bioactive molecules. nih.gov

In the realm of N-heterocyclic carbene (NHC) organocatalysis, aza-Breslow intermediates have emerged as key players. nih.gov These are nitrogen analogues of the classic Breslow intermediate and are formed from the reaction of NHCs with imines. nih.govacs.org While direct evidence for the involvement of aza-Breslow intermediates in the synthesis of this compound is not explicitly detailed in the provided results, their role in related isoquinolinone syntheses through carbene catalysis is noteworthy. acs.orgacs.org

The isolation and characterization of stable aza-Breslow intermediates have provided significant insights into their structure and reactivity. nih.govnih.gov These intermediates can act as acyl anion or homoenolate equivalents, enabling a range of transformations. nih.gov DFT studies have been employed to understand the geometries and stabilities of these intermediates, revealing preferences for certain isomeric forms. nih.gov The catalytic activity of isolated aza-Breslow intermediates has been demonstrated in reactions like the asymmetric Stetter reaction, highlighting their synthetic utility. nih.gov

Radical cyclization reactions offer a powerful method for the construction of heterocyclic rings. The generation of an iminyl radical followed by intramolecular cyclization is a plausible pathway for the formation of the this compound ring system. A study on the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines utilized an intramolecular radical-oxidative cyclization of a polysubstituted pyrrole (B145914) onto an isoquinoline system. nih.gov This suggests that similar radical-based strategies could be employed for the synthesis of the target isoquinolinone.

These reactions typically involve the generation of a radical species, which then adds to an unsaturated bond within the same molecule to form a new ring. The regioselectivity of the cyclization is governed by factors such as the length of the tether connecting the radical and the accepting moiety, as well as the stability of the resulting radical intermediate.

While often considered a synthetic disconnection, the cleavage of carbon-carbon bonds can be a strategic step in the synthesis and transformation of complex molecules. organic-chemistry.orgacs.org In the context of isoquinoline chemistry, C-C bond cleavage has been observed in the rearrangement of spirooxindole intermediates formed during multicomponent reactions. nih.gov Specifically, the C2-C3 bond of the isatin subunit within the spirooxindole can cleave, leading to the formation of an isocyanate intermediate, which can then react further. nih.gov

Enzymatic systems also showcase elegant examples of C-C bond cleavage and rearrangement in the biosynthesis of benzylisoquinoline alkaloids. nih.gov These processes often involve radical or carbocationic intermediates that undergo complex skeletal reorganizations. nih.gov While not directly demonstrated for this compound, these examples highlight the potential for C-C bond cleavage to play a role in its chemistry, particularly in biosynthetic or biomimetic synthetic approaches.

Proton Transfer Dynamics and Mobile Proton Model in Gas-Phase Reactions

The study of gas-phase ion chemistry, particularly through mass spectrometry, provides fundamental insights into reaction mechanisms. The "mobile proton model" is a framework developed to explain the fragmentation patterns of protonated peptides in the gas phase. escholarship.orgnih.govosu.edunih.gov This model posits that protons can migrate along the backbone of a molecule, initiating fragmentation at various sites. escholarship.orgkoreascience.kr

While this model was developed for peptides, its principles can be extended to understand the gas-phase behavior of other protonated molecules, including isoquinolinones. nih.gov The ease of proton transfer between different basic sites within the molecule, such as the nitrogen atom and the carbonyl oxygen of the isoquinolinone core, will influence its reactivity and fragmentation in a mass spectrometer. nih.gov

High-resolution spectroscopy in the gas phase can provide detailed information about proton transfer dynamics. nih.govrsc.org Studies on systems with intramolecular hydrogen bonds have revealed tunneling splittings, which are a direct consequence of proton transfer. nih.gov The barriers to proton transfer can be calculated using theoretical methods, providing a quantitative measure of the mobility of protons within a molecule. nih.gov This understanding is crucial for interpreting mass spectra and for gaining a deeper knowledge of the intrinsic reactivity of molecules like this compound in the absence of solvent effects.

Influence of Catalytic Systems on Reaction Regio- and Chemoselectivity

The choice of transition metal catalyst and associated ligands is paramount in dictating the outcome of C-H activation reactions on isoquinolinone frameworks. Transition metals such as palladium and rhodium have been extensively used for the functionalization of N-heterocycles. nih.gov The inherent reactivity of C-H bonds can be overcome by using a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov

Palladium-catalyzed reactions, in particular, have become a cornerstone for generating carbon-carbon bonds on heteroaromatic systems. rsc.org The regioselectivity of these arylations is influenced by the reactants, catalysts, and reaction conditions. rsc.org For instance, in the case of related N-heterocycles, the choice of palladium catalyst and ligands can determine which C-H bond is functionalized. While initial studies often resulted in functionalization at the C2 or C5 positions of thiophenes, newer catalytic systems now allow for selective C3 or C4 arylation. rsc.org This level of control is crucial for the synthesis of specific isomers of functionalized heterocycles.

Rhodium catalysts have also proven effective. For example, a rhodium(III)-catalyzed C-H activation and tandem annulation has been developed for the synthesis of isoquinolone derivatives from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids. researchgate.netnih.gov This method proceeds under redox-neutral conditions and demonstrates wide functional group tolerance. researchgate.netnih.gov Similarly, rhodium catalysis has been employed for the synthesis of 7,8-dihydroquinoline-2,5-diones, a structurally related class of compounds, through an olefinic C-H activation/[4+2] cyclization, highlighting the utility of this metal in constructing fused ring systems under mild conditions. nih.gov

The following table summarizes the influence of different catalytic systems on the functionalization of isoquinolinone and related heterocyclic precursors.

| Catalyst System | Precursor Type | Reaction Type | Key Feature | Ref |

| [RhCl(CO)2]2 | Quinoline (B57606) | C2-Arylation | Operates via a double C-H activation process. | nih.gov |

| Pd(OAc)2 / Ligand | Quinoline N-oxide | C2-Arylation | Follows a Pd(0)/Pd(II) cycle with a CMD pathway. | nih.gov |

| Rh(III) / CsOAc | N-ethoxybenzamides | [4+2] Annulation | Efficient for synthesizing isoquinolone derivatives. | rsc.org |

| PdCl2 | N-propargyl-2-iodobenzamides | Cascade Cyclocarbopalladation | Regio- and stereoselective synthesis of dihydroisoquinolinones. | nih.gov |

| Pd(OAc)2 / Ag2CO3 | N-methoxybenzamides | C-H Activation/Annulation | High regioselectivity for 3,4-dihydroisoquinolin-1(2H)-ones. | caymanchem.com |

Electrophilic Palladation Pathways

In many palladium-catalyzed C-H activation reactions involving electron-rich aromatic or heteroaromatic systems, the mechanism is believed to proceed through an electrophilic palladation pathway. This mechanism is often described as a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the palladium(II) catalyst, acting as an electrophile, coordinates to the π-system of the isoquinolinone ring. This is followed by the cleavage of a C-H bond, facilitated by a base which is often a component of the reaction system, such as an acetate (B1210297) ligand from the palladium precursor. nih.gov

The regioselectivity of this step is governed by a combination of electronic and steric factors. The palladium catalyst will preferentially react with the most nucleophilic C-H bond. For quinoline N-oxides, a related class of substrates, mechanistic studies and DFT calculations have provided insights into the factors controlling site selectivity. For instance, the high C8-selectivity observed in some palladium-catalyzed arylations of quinoline N-oxides is attributed to the formation of a stable five-membered palladacycle intermediate, guided by the N-oxide directing group, and the higher nucleophilicity of the C8 position. The transition state of the C-H activation step exhibits considerable cationic character, which is indicative of the electrophilic nature of the palladium catalyst.

The CMD mechanism involves the simultaneous cleavage of the C-H bond and formation of the Pd-C bond in a single, concerted step, often involving an ancillary ligand (like acetate) that acts as a proton shuttle. nih.gov This pathway avoids the formation of high-energy intermediates that would be expected from a direct oxidative addition of a C-H bond to the metal center.

Directing Group Effects in C-H Activation

Directing groups are functional moieties within a substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby overriding the inherent reactivity patterns of the molecule. nih.gov This strategy has become a cornerstone of modern synthetic chemistry for achieving high regioselectivity in C-H functionalization reactions.

In the context of isoquinolinone chemistry, various directing groups can be envisaged or have been successfully employed for related systems. For instance, the amide nitrogen or a substituent on it can act as a directing group. In the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides, the N-methoxyamide group directs the palladium catalyst to the ortho C-H bond, leading to the formation of a five-membered cyclopalladated intermediate. caymanchem.com This intermediate then undergoes further reaction to yield 3,4-dihydroisoquinolin-1(2H)-ones. caymanchem.com

Similarly, the oxazolinyl group has been used as a directing group in a rhodium(III)-catalyzed three-component synthesis of isoquinolones. researchgate.netnih.gov The nitrogen atom of the oxazoline (B21484) ring coordinates to the rhodium center, directing the C-H activation to the ortho position of the benzene (B151609) ring. researchgate.netnih.gov Another powerful directing group is the 8-aminoquinoline (B160924) moiety, which has been widely used in C-H activation due to its strong bidentate chelation to the metal center, although its removal can sometimes be challenging.

The table below provides examples of directing groups and their effect on the regioselectivity of C-H activation in the synthesis of isoquinolones and related heterocycles.

| Directing Group | Metal Catalyst | Position Functionalized | Substrate Class | Ref |

| N-Oxide | Palladium | C8 | Quinoline N-oxides | |

| N-methoxyamide | Palladium | ortho-C-H | N-methoxybenzamides | caymanchem.com |

| Oxazolinyl | Rhodium(III) | ortho-C-H | 2-Oxazolines | researchgate.netnih.gov |

| Dimethylamino | Palladium | β-position | Vinyl ethers | caymanchem.com |

| Hydrazone | Rhodium(III) | ortho-C-H | Aldehyde-derived hydrazones |

The strategic use of these directing groups allows for the precise and predictable functionalization of the this compound core and related structures, providing access to a wide array of derivatives that would be difficult to synthesize using traditional methods. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5,8 Dihydro 7 6h Isoquinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5,8-dihydro-7(6H)-isoquinolinone derivatives in solution. omicsonline.orgorganicchemistrydata.org It provides a wealth of information regarding the chemical environment of individual protons and carbons within the molecule. uncw.edu

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental layer of structural information. omicsonline.org

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum of this compound derivatives are influenced by factors such as electronegativity of nearby atoms and magnetic anisotropy of functional groups. libretexts.orgnih.gov For instance, protons on the aromatic ring typically appear in the downfield region (δ 6.0-8.7 ppm), while aliphatic protons in the dihydro portion of the molecule resonate at higher fields. libretexts.org The protons adjacent to the nitrogen atom and the carbonyl group will exhibit characteristic downfield shifts due to the electron-withdrawing nature of these functionalities. msu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. Carbons in different functional groups, such as carbonyls, alkenes, and aliphatic chains, appear in distinct regions of the spectrum. For example, the carbonyl carbon (C=O) of the isoquinolinone core typically resonates in the highly deshielded region of the spectrum (around 190-210 ppm for ketones). pdx.edu Aromatic and olefinic carbons are found in the range of 100-150 ppm, while aliphatic carbons appear at higher fields. msu.edu

A representative, though generalized, dataset for the core structure is presented below:

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Core

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~8.0-8.5 | ~145-155 |

| C3 | ~7.0-7.5 | ~120-130 |

| C4 | ~7.5-8.0 | ~130-140 |

| C5 | ~2.8-3.2 (CH₂) | ~30-40 |

| C6 | ~3.5-4.0 (CH₂) | ~40-50 |

| C7 | - | ~190-210 (C=O) |

| C8 | ~2.5-2.9 (CH₂) | ~25-35 |

| C4a | - | ~135-145 |

| C8a | - | ~125-135 |

Note: These are approximate ranges and can vary significantly based on substitution patterns and the solvent used.

While 1D NMR provides essential data, complex structures often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for complete assignment. omicsonline.orgyoutube.comnih.gov These experiments reveal correlations between different nuclei, allowing for the mapping of the molecular connectivity. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, enabling the tracing of proton-proton spin systems throughout the molecule. youtube.com This is invaluable for establishing the sequence of protons in the aliphatic and aromatic regions of this compound derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation techniques that map direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu Each cross-peak in an HSQC or HMQC spectrum links a proton signal to its corresponding carbon signal, providing a definitive assignment of which proton is bonded to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu HMBC is crucial for connecting different spin systems that are separated by quaternary carbons or heteroatoms. For example, it can show correlations from the protons on C5 to the carbonyl carbon at C7, or from the aromatic protons to the carbons of the fused ring system, thus piecing together the entire molecular skeleton. bas.bg

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-HR-MS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. omicsonline.orgnih.gov

ESI-HR-MS (Electrospray Ionization-High Resolution Mass Spectrometry): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry provides highly precise mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures of isoquinolinone derivatives prior to their introduction into the mass spectrometer. elsevierpure.comnih.gov This is particularly useful for analyzing reaction mixtures or biological samples.

Fragmentation Analysis: Under certain MS conditions (e.g., collision-induced dissociation), the molecular ion can be induced to fragment in a predictable manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. libretexts.org For this compound derivatives, characteristic fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgyoutube.commiamioh.edu The loss of small neutral molecules like CO is also a common fragmentation pathway for carbonyl-containing compounds. nih.gov

Table 2: Expected Fragmentation Patterns for this compound

| Fragment | Description |

| [M-CO]⁺ | Loss of a carbonyl group |

| [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the dihydro ring |

| Cleavage of the C5-C6 and C8-C8a bonds | Characteristic fragmentation of the cyclohexenone ring |

X-ray Crystallography for Precise Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov It can unambiguously establish the absolute stereochemistry of chiral centers and reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing. iucr.orgnih.govnih.gov

Table 3: Illustrative Crystallographic Data for an Isoquinolinone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 27.034(5) |

| b (Å) | 4.5093(9) |

| c (Å) | 10.667(2) |

| Volume (ų) | 1300.4(4) |

| Z | 4 |

Note: This data is for a related isoindolo[1,2-a]isoquinolin-8-one derivative and serves as an example of the type of information obtained. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. tutorchase.combellevuecollege.edu The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds. copbela.org

The most prominent and diagnostic peak in the IR spectrum of these compounds is the strong absorption due to the C=O (carbonyl) stretching vibration of the ketone, which typically appears in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can provide clues about conjugation and ring strain. Other characteristic absorptions include C=C and C=N stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹), C-H stretching from the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C-N stretching vibrations. pressbooks.pubnih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1670-1780 | Strong |

| Aromatic C=C | 1500-1600 | Medium to Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium |

| C-N | 1250-1335 | Medium to Strong |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a purified sample of a this compound derivative. This data is used to determine the empirical formula of the compound. When combined with the accurate molecular weight obtained from high-resolution mass spectrometry, the molecular formula can be definitively established. The experimentally determined percentages of each element must closely match the calculated values for the proposed molecular formula, typically within a ±0.4% margin, to confirm the compound's purity and elemental composition. researchgate.net

Theoretical and Computational Investigations of 5,8 Dihydro 7 6h Isoquinolinone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are employed to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. These calculations can provide a wealth of information about the geometry, stability, and electronic properties of 5,8-Dihydro-7(6H)-isoquinolinone.

Geometry Optimization and Stability Calculations

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the most stable conformation of the dihydro-isoquinolinone ring system. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles.

While specific experimental data for this compound is scarce, a representative optimized geometry can be proposed based on calculations of similar structures. The stability of the molecule is confirmed by ensuring that the optimized structure corresponds to a minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the vibrational frequency calculation.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.22 Å |

| C=C (enone) | 1.35 Å | |

| C-N | 1.38 Å | |

| C-C (aliphatic) | 1.53 Å | |

| Bond Angle | C-C-C (in cyclohexenone ring) | ~118° |

| C-N-C | ~120° | |

| Dihedral Angle | Defines ring puckering | Varies with conformation |

Disclaimer: The values in this table are illustrative and represent typical bond lengths and angles for similar bicyclic enone structures as determined by DFT calculations. Specific experimental or calculated values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for protonation and interaction with electrophiles. The β-carbon of the α,β-unsaturated system would likely exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack, a characteristic feature of Michael acceptors.

Computational Studies on Reaction Pathways and Energetics

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For this compound, which contains an α,β-unsaturated ketone moiety, a key reaction is the Michael addition. Computational studies on similar enone systems have shown that DFT calculations can effectively model the addition of various nucleophiles. researchgate.net These studies can determine the preferred pathway (e.g., 1,4-conjugate addition versus 1,2-addition to the carbonyl group) by comparing the activation barriers of the competing pathways. rsc.org For instance, in the hydroboration of α,β-unsaturated carbonyl compounds, DFT calculations have demonstrated the favorability of the 1,4-hydroboration pathway over the 1,2-pathway. rsc.org

Furthermore, computational studies can be employed to understand the stereoselectivity of reactions involving chiral catalysts. By modeling the transition states of different stereoisomeric pathways, the origins of enantioselectivity can be rationalized and predicted. mdpi.com

Prediction of Reactivity and Selectivity Based on Electronic Properties

The electronic properties of a molecule, as determined by quantum chemical calculations, are fundamental to predicting its reactivity and selectivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the π-system of the enone, while the LUMO is expected to be centered on the electron-deficient regions, particularly the β-carbon of the enone system. The distribution of these frontier orbitals dictates the molecule's behavior in pericyclic reactions and interactions with other molecules.

Analysis of the Mulliken or Natural Bond Orbital (NBO) charges can provide a more quantitative picture of the electrophilic and nucleophilic sites within the molecule, complementing the qualitative insights from MEP maps. For instance, a significant positive charge on the β-carbon would confirm its electrophilic character. Molecular modeling studies on related isoquinolinone derivatives have utilized such analyses to understand their binding mechanisms with biological targets. nih.gov

Table 2: Illustrative Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions |

Disclaimer: These values are hypothetical and intended to be representative of a bicyclic enone like this compound based on data from similar compounds. Actual values would require specific calculations.

Chemical Reactivity and Functionalization of the 5,8 Dihydro 7 6h Isoquinolinone Core

Electrophilic and Nucleophilic Reactivity Profiles of the Isoquinolinone System

The reactivity of the 5,8-dihydro-7(6H)-isoquinolinone system is characterized by the electrophilic nature of the C-6 and C-8 positions of the α,β-unsaturated ketone, making them susceptible to nucleophilic attack. This reactivity is fundamental to the construction of the isoquinolinone core itself, often proceeding through aza-Michael or Michael additions. The nitrogen atom of the lactam can be deprotonated to form a nucleophile, enabling various substitution reactions. Furthermore, the enolate can be formed at the C-6 position under basic conditions, which can then react with electrophiles.

The pyridine (B92270) ring, while less reactive than the cyclohexenone part, can undergo electrophilic substitution, although this often requires harsh conditions. The presence of the electron-withdrawing carbonyl group deactivates the aromatic ring towards electrophilic attack.

Strategies for C-H Functionalization at Specific Positions

Recent advancements in synthetic methodology have enabled the direct C-H functionalization of the this compound core, providing a more atom-economical approach to derivatization.

Palladium-catalyzed C-H activation has been successfully employed for the direct arylation at the C-1 position of the isoquinolinone ring. This method allows for the introduction of various aryl groups, expanding the chemical space accessible from this scaffold. Additionally, C-H functionalization at the C-4 position has been achieved through iridium-catalyzed borylation followed by Suzuki-Miyaura coupling.

These strategies offer a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, such as halogenated isoquinolinones.

Derivatization Reactions and Synthetic Transformations

The this compound core is amenable to a wide range of derivatization reactions, allowing for the synthesis of diverse libraries of compounds.

Arylation reactions are a key strategy for modifying the this compound scaffold. As mentioned, direct C-H arylation at the C-1 position is a prominent example. Traditional Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are also widely used, typically involving a halogenated isoquinolinone precursor. These reactions enable the introduction of a broad spectrum of aryl and heteroaryl moieties.

A variety of substituents can be introduced at different positions of the isoquinolinone core. The nitrogen atom can be readily alkylated or acylated. The carbonyl group at C-7 can undergo reactions typical of ketones, such as Wittig reactions or the formation of hydrazones.

Furthermore, the double bond between C-6 and C-7 can be subjected to various addition reactions. For instance, Michael addition of nucleophiles to the C-6 position is a common strategy for introducing substituents.

The this compound core can undergo various reduction and oxidation reactions. The ketone at C-7 can be selectively reduced to the corresponding alcohol. The double bond can also be reduced to afford the fully saturated octahydroisoquinolinone.

Oxidation reactions are less common but can be used to introduce further functionality. For example, oxidation of the pyridine ring can lead to the formation of N-oxides, which can then be further functionalized.

Regioselectivity and Chemoselectivity in Functionalization Strategies

Controlling the regioselectivity and chemoselectivity is crucial when functionalizing the this compound core, given its multiple reactive sites.

In C-H functionalization, the choice of catalyst and directing group is critical for achieving regioselectivity. For instance, the use of a picolinamide (B142947) directing group can direct arylation specifically to the C-1 position.

In nucleophilic additions to the α,β-unsaturated ketone system, the regioselectivity (1,2- vs. 1,4-addition) can be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor 1,2-addition to the carbonyl group, while soft nucleophiles prefer 1,4-conjugate addition.

Chemoselectivity is also a key consideration. For example, when performing a reduction, the choice of reducing agent will determine whether the ketone, the double bond, or both are reduced. Sodium borohydride (B1222165) will typically reduce the ketone selectively, while catalytic hydrogenation will reduce both the ketone and the double bond.

Future Directions and Emerging Trends in 5,8 Dihydro 7 6h Isoquinolinone Research

Development of Novel and Sustainable Synthetic Methodologies for Accessing Diverse Derivatives

The demand for structurally diverse libraries of 5,8-dihydro-7(6H)-isoquinolinone derivatives for pharmacological screening has spurred the development of innovative and efficient synthetic strategies. Historically, many synthetic routes were hampered by limitations such as harsh reaction conditions, low chemical selectivity, the use of expensive catalysts, and modest yields. google.com

Modern approaches are increasingly focused on overcoming these challenges through novel, one-pot procedures and sustainable or "green" chemistry principles. tandfonline.com A notable advancement is a method involving the reaction of a Baylis-Hillman additive product with 1,3-cyclohexanedione (B196179) or its derivatives. google.com This is followed by the addition of ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849) to facilitate cyclization, providing the target 7,8-dihydroquinolin-5(6H)-one derivatives, an important isomer class. google.com This method represents an improvement over earlier multi-step processes that required the use of reagents like DBU to achieve the final product and often resulted in lower yields. google.com

Furthermore, the principles of green chemistry are being integrated to reduce the environmental impact of synthesis. tandfonline.com This includes minimizing the use of hazardous solvents and reagents, improving atom economy, and utilizing catalysts that are recyclable and environmentally benign. tandfonline.com Cascade reactions, which involve multiple bond-forming events in a single operation, are particularly valuable as they reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. nih.gov For instance, palladium-catalyzed cascade oxidative addition protocols have been developed for constructing related isoquinolinone derivatives. nih.gov

Exploration of Undiscovered Reaction Pathways and Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in discovering new chemical reactions and transformations that the this compound core can undergo. This exploration opens avenues to novel chemical space and derivatives with unique substitution patterns and stereochemistry.

One example of a specific transformation is the Swern oxidation of the corresponding alcohol precursor, 5,6,7,8-tetrahydroisoquinolin-5-ol, using oxalyl dichloride, dimethyl sulfoxide (B87167) (DMSO), and triethylamine (B128534) (TEA) to yield 7,8-dihydroisoquinolin-5(6H)-one. chemicalbook.com

A more complex and innovative approach involves tandem reactions that create fused heterocyclic systems in a single pot. For example, an efficient synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines has been developed through a one-pot tandem reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. nih.gov This process proceeds via a sequence of a [3 + 2]-cycloaddition, detosylation, and subsequent oxidative aromatization to furnish the final complex scaffold in good yields. nih.gov The development of such multi-reaction sequences showcases the potential for uncovering new pathways to expand the structural diversity of molecules derived from the isoquinoline (B145761) framework.

Advanced Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, offering a path to rationally design novel molecules and predict their properties before committing to laborious and expensive laboratory synthesis. For this compound derivatives, advanced computational methods are poised to accelerate the discovery of new lead compounds.

A foundational element of this approach is the development of accurate molecular force fields for molecular dynamics (MD) or Monte Carlo simulations. uq.edu.au Resources like the Automated Topology Builder (ATB) and Repository aid in generating the necessary parameters to simulate the behavior of these molecules and their interactions with biological targets. uq.edu.au

Virtual screening allows researchers to computationally test large libraries of virtual this compound derivatives against the three-dimensional structure of a target protein (e.g., an enzyme or receptor). This process, which includes techniques like molecular docking, predicts the binding affinity and mode of interaction, helping to prioritize which compounds are most likely to be active. This in-silico approach significantly narrows down the number of candidates for chemical synthesis and biological testing, streamlining the discovery pipeline.

Expanding the Synthetic Utility of the this compound Scaffold in Complex Molecular Architectures

The this compound ring system is not only a source of bioactive molecules itself but also serves as a versatile building block, or synthetic intermediate, for constructing more complex molecular architectures. caymanchem.com Its inherent functionality and structural features make it an attractive starting point for the synthesis of natural products, polycyclic systems, and other pharmacologically relevant scaffolds.

For example, the closely related isomer 6,7-dihydro-5H-quinolin-8-one has been utilized as a key intermediate in the synthesis of tetrahydropyridoazepinones and various thiosemicarbazones that have demonstrated anticancer activity. caymanchem.comnih.gov This highlights how the core structure can be elaborated into more complex heterocyclic systems.

Further illustrating this utility, the related 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold has been the foundation for novel antiproliferative agents. nih.gov These complex molecules, built upon the dihydroisoquinoline core, have shown the ability to overcome multidrug resistance in cancer cells, a significant challenge in oncology. nih.gov The synthesis of complex pharmaceuticals like Moexipril, which contains a tetrahydroisoquinoline moiety, further underscores the importance of this class of heterocycles as crucial components in larger, intricate drug molecules. wikipedia.org Future research will undoubtedly continue to leverage the this compound scaffold to access novel and elaborate chemical structures with important biological functions.

Q & A

Q. How can AI enhance the prediction of synthetic routes for novel this compound analogs?

- Methodological Answer : Train neural networks on reaction databases (Reaxys, USPTO) to prioritize feasible pathways. Use reinforcement learning to optimize multi-step sequences, balancing yield and step economy. Validate predictions with robotic synthesis platforms (e.g., Chemspeed) for high-throughput experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.